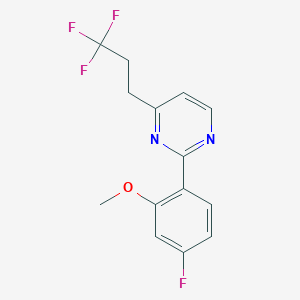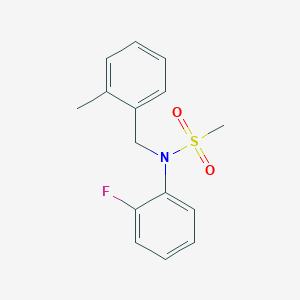
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide, also known as CX717, is a nootropic compound that has been extensively studied for its cognitive enhancing properties. It belongs to the class of ampakines, which are positive allosteric modulators of the AMPA receptor. CX717 has been shown to improve memory, attention, and learning in preclinical and clinical studies.
作用机制
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide is a positive allosteric modulator of the AMPA receptor, which is a glutamate receptor that plays a critical role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide enhances the activity of the receptor and increases the influx of calcium ions into the neuron. This leads to the activation of downstream signaling pathways that promote synaptic plasticity and memory consolidation.
Biochemical and Physiological Effects
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has been shown to improve memory, attention, and learning in preclinical and clinical studies. It has also been shown to enhance synaptic plasticity and increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has minimal side effects and does not produce significant changes in heart rate, blood pressure, or body temperature.
实验室实验的优点和局限性
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a well-established compound with a reproducible synthesis method. It has been extensively studied for its cognitive enhancing properties and has a well-known mechanism of action. 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has minimal side effects and can be administered orally or intravenously. However, 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has a short half-life and may require frequent dosing to maintain its effects. 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide may also have limited efficacy in certain populations, such as elderly individuals or those with cognitive impairments.
未来方向
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has several potential future directions for research. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of the AMPA receptor. Another area of interest is the investigation of 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide in combination with other cognitive enhancing compounds or therapies, such as exercise or cognitive training. 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide may also have potential therapeutic applications in various neurological and psychiatric disorders, and further research is needed to explore these possibilities. Additionally, the long-term safety and efficacy of 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide need to be further investigated in clinical trials.
合成方法
The synthesis of 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide involves the reaction of 1-acetyl-4-piperidone with 2,4-dimethylphenylhydrazine in the presence of acetic anhydride. The resulting product is purified by recrystallization to obtain 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide in high yield and purity. This synthesis method has been well-established and is reproducible.
科学研究应用
1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, attention, and learning in preclinical and clinical studies. 1-acetyl-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide has also been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
1-acetyl-N-(2,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-4-5-15(12(2)10-11)17-16(20)14-6-8-18(9-7-14)13(3)19/h4-5,10,14H,6-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZDBZUGNPVNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2,4-dimethylphenyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine-4-carboxamide](/img/structure/B5297762.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297768.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B5297799.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5297808.png)
![(3S*,4S*)-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5297813.png)
![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5297829.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5297830.png)
![5-fluoro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B5297836.png)
![ethyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5297838.png)
![4-chloro-N-(2-(2-methyl-2H-chromen-3-yl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297842.png)

![7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5297854.png)
